molecular formula C16H20ClN B570171 N-Debutyl Terodiline Hydrochloride CAS No. 53936-47-3

N-Debutyl Terodiline Hydrochloride

Cat. No.: B570171
CAS No.: 53936-47-3
M. Wt: 261.793
InChI Key: GLVYRTMFFATVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: N-Debutyl Terodiline Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, N-Debutyl Terodiline Hydrochloride is studied as an impurity of Terodiline. Researchers analyze its chemical properties and behavior to understand its impact on the overall efficacy and safety of Terodiline .

Biology: In biological research, this compound is used to study the pharmacological properties of Terodiline. It helps researchers understand the compound’s interactions with biological systems and its potential effects on cellular processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. While its primary role is as an impurity, understanding its effects can provide insights into the safety and efficacy of Terodiline-based treatments .

Industry: In the industrial sector, this compound is used in the quality control and analysis of Terodiline production. Ensuring the purity of Terodiline is crucial for its safe and effective use in medical treatments .

Mechanism of Action

The mechanism of action of N-Debutyl Terodiline Hydrochloride is closely related to that of Terodiline. Terodiline exerts its effects by blocking calcium channels and exhibiting anticholinergic activity. This dual action helps relax smooth muscle and reduce bladder tone . The molecular targets and pathways involved include muscarinic receptors and calcium channels, which play a crucial role in regulating muscle contractions .

Properties

IUPAC Name

4,4-diphenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,16H,12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVYRTMFFATVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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